molecular formula C25H23BrN4O2 B2534008 N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide CAS No. 391218-68-1

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide

Cat. No.: B2534008
CAS No.: 391218-68-1
M. Wt: 491.389
InChI Key: MOZAUCGIWHOMPG-UHFFFAOYSA-N
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Description

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, substituted with a bromine atom and a phenyl group, along with a butoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using phenylboronic acid in the presence of a palladium catalyst.

    Hydrazide Formation: The final step involves the reaction of the quinazoline derivative with 4-butoxybenzohydrazide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide can be compared with other quinazoline derivatives, such as:

  • N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-nitro-furan-2-ylmethylene)-hydrazine
  • N-(6-bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine
  • N-(4-bromo-benzylidene)-N’-(6-bromo-4-phenyl-quinolin-2-yl)-hydrazine

These compounds share a similar quinazoline core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the butoxybenzohydrazide moiety in N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide distinguishes it from other derivatives, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O2/c1-2-3-15-32-20-12-9-18(10-13-20)24(31)29-30-25-27-22-14-11-19(26)16-21(22)23(28-25)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,29,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZAUCGIWHOMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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